Urea-13C
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La UREA C-13 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como trazador en diversas reacciones químicas para estudiar mecanismos y vías de reacción.
Biología: Se emplea en estudios metabólicos para rastrear la incorporación de nitrógeno en moléculas biológicas.
Medicina: Se utiliza ampliamente en la prueba de aliento de urea para detectar infecciones por Helicobacter pylori.
Industria: Se utiliza en la producción de compuestos marcados para investigación y fines de diagnóstico
Mecanismo De Acción
El principal mecanismo de acción de la UREA C-13 en la prueba de aliento de urea involucra la enzima ureasa, que es producida por Helicobacter pylori. La enzima ureasa cataliza la hidrólisis de la UREA C-13 en amoníaco y dióxido de carbono marcado con carbono-13. El dióxido de carbono marcado con carbono-13 luego se absorbe en el torrente sanguíneo y se exhala en el aliento, donde se puede detectar mediante espectrometría de masas o espectroscopia infrarroja .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, Urea-13C plays a significant role. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in conjunction with dynamic nuclear polarization-enhanced magnetic resonance imaging (MRI) for the study of cancer metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used to study the metabolic properties of cancer cells, which are vastly different from those of normal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can be used to trace necrosis, pH changes, and other pathways relevant to cancer .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it can be used in 13C metabolic flux analysis (13C-MFA) to determine intracellular fluxes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La UREA C-13 se sintetiza incorporando carbono-13 a la molécula de urea. El proceso implica la reacción de dióxido de carbono marcado con carbono-13 con amoníaco para formar carbamato de amonio, que luego se deshidrata para producir UREA C-13 . Las condiciones de reacción generalmente implican alta presión y temperaturas elevadas para facilitar la formación de carbamato de amonio y su posterior deshidratación.
Métodos de Producción Industrial
La producción industrial de UREA C-13 sigue un proceso similar al de la urea común, pero utiliza dióxido de carbono marcado con carbono-13. El proceso implica los siguientes pasos:
Reacción de dióxido de carbono marcado con carbono-13 con amoníaco: Este paso forma carbamato de amonio.
Deshidratación de carbamato de amonio: El carbamato de amonio se deshidrata luego para producir UREA C-13.
Análisis De Reacciones Químicas
Tipos de Reacciones
La UREA C-13 se somete a diversas reacciones químicas, que incluyen:
Hidrólisis: La UREA C-13 puede hidrolizarse para producir amoníaco y dióxido de carbono.
Oxidación: Puede sufrir reacciones de oxidación para formar diferentes óxidos de nitrógeno.
Descomposición: La UREA C-13 se descompone a temperaturas elevadas para producir amoníaco y ácido isociánico.
Reactivos y Condiciones Comunes
Hidrólisis: Generalmente implica agua y puede ser catalizada por ácidos o bases.
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Descomposición: Se requieren temperaturas elevadas para la descomposición de la UREA C-13.
Principales Productos Formados
Hidrólisis: Amoníaco y dióxido de carbono.
Oxidación: Óxidos de nitrógeno.
Descomposición: Amoníaco y ácido isociánico.
Comparación Con Compuestos Similares
Compuestos Similares
Urea: La versión no marcada de UREA C-13, comúnmente utilizada en fertilizantes y aplicaciones industriales.
Tiourea: Similar en estructura a la urea, pero contiene azufre en lugar de oxígeno.
Hidroxiurea: Contiene un grupo hidroxilo y se utiliza como medicamento para ciertos tipos de cáncer y anemia de células falciformes.
Singularidad de la UREA C-13
La UREA C-13 es única debido a su etiquetado isotópico, que permite su uso como trazador en diversas aplicaciones científicas y médicas. El isótopo carbono-13 proporciona una señal distintiva que se puede detectar mediante técnicas analíticas especializadas, lo que lo hace invaluable para estudiar vías metabólicas, mecanismos de reacción y diagnosticar infecciones .
Propiedades
IUPAC Name |
diamino(113C)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20973641 | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
58069-82-2 | |
Record name | Urea C 13 [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea C-13 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (~13~C)Carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UREA C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Urea-13C help diagnose Helicobacter pylori infection?
A1: this compound leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, this compound is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.
Q3: Are there any spectroscopic differences between urea and this compound?
A3: Yes, the presence of the 13C isotope in this compound alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []
Q4: Is this compound stable under standard storage conditions?
A4: this compound is chemically stable under standard storage conditions.
Q5: Does this compound possess any catalytic properties?
A5: No, this compound does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.
Q6: Have there been computational studies on the interaction between this compound and urease?
A6: While specific computational studies focusing on this compound might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []
Q7: Does modifying the urea structure in this compound affect its diagnostic utility?
A7: Modifying the urea structure in this compound could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []
Q8: What are the common formulations of this compound for diagnostic use?
A8: this compound is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]
Q9: What is the fate of this compound after ingestion?
A9: After oral administration, this compound is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, this compound is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed this compound is excreted in the urine. [, ]
Q10: How does the performance of this compound breath test compare to other diagnostic methods for Helicobacter pylori?
A10: The this compound breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]
Q11: Is there any evidence of resistance to the this compound breath test?
A11: Resistance to the this compound breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]
Q12: How is the 13CO2 enrichment in breath samples measured?
A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.
Q13: What are the key parameters considered during the validation of analytical methods for this compound analysis?
A13: Validation of analytical methods for this compound analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []
Q14: What are some essential resources for research involving this compound?
A14: Essential resources include access to isotopically labeled this compound, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []
Q15: When was this compound first introduced as a diagnostic tool for Helicobacter pylori?
A15: The this compound breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []
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